6,7-Difluoro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid
Description
6,7-Difluoro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid is a fluorinated bicyclic compound featuring a benzo-fused 1,4-dioxine ring system. Its molecular formula is C₉H₆F₂O₄, with fluorine atoms at positions 6 and 7 of the aromatic ring and a carboxylic acid group at the 2-position of the dioxine ring.
Properties
Molecular Formula |
C9H6F2O4 |
|---|---|
Molecular Weight |
216.14 g/mol |
IUPAC Name |
6,7-difluoro-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid |
InChI |
InChI=1S/C9H6F2O4/c10-4-1-6-7(2-5(4)11)15-8(3-14-6)9(12)13/h1-2,8H,3H2,(H,12,13) |
InChI Key |
JHAQLJYVNNOTLY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC(=C(C=C2O1)F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Methodological Overview
Core Synthetic Strategy
The primary synthesis route involves sequential functionalization of a benzoic acid precursor to construct the benzodioxine ring while introducing fluorine substituents. Key steps include:
- Esterification of a dihydroxybenzoic acid derivative to protect the carboxylic acid group.
- Ring-forming alkylation with 1,2-dibromoethane or analogous dihaloethanes.
- Hydrolysis to regenerate the carboxylic acid functionality.
- Fluorination via electrophilic substitution or directed ortho-metalation, depending on substrate reactivity.
A representative pathway from methyl 3,4-dihydroxy-5-fluorobenzoate illustrates this approach (Figure 1).
Stepwise Synthesis Protocol
Starting Material Preparation
Methyl 3,4-dihydroxy-5-fluorobenzoate serves as the foundational intermediate. Synthesis begins with esterification of 3,4-dihydroxy-5-fluorobenzoic acid using methanol and concentrated sulfuric acid under reflux (yield: 85–92%).
Benzodioxine Ring Formation
The ester undergoes alkylation with 1,2-dibromoethane in acetone containing potassium carbonate (K₂CO₃) at 70°C for 12–24 hours. This step cyclizes the structure into the 1,4-benzodioxine scaffold while retaining the fluorine substituent (yield: 40–55%).
Hydrolysis to Carboxylic Acid
Lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (3:1) at 50°C cleaves the methyl ester, yielding the target carboxylic acid (yield: 90–95%).
Alternative Fluorination Strategies
Late-Stage Direct Fluorination
For substrates lacking pre-installed fluorine, electrophilic fluorination using Selectfluor® or N-fluorobenzenesulfonimide (NFSI) is employed. Reaction in acetonitrile at 80°C introduces fluorine at the 6- and 7-positions, though regioselectivity requires careful optimization (yield: 30–45%).
Reaction Optimization and Yield Enhancement
Alkylation Conditions
Comparative studies reveal that substituting 1,2-dibromoethane with 1,2-diodoethane increases ring-closure efficiency (Table 1).
Table 1: Alkylation Reagent Impact on Cyclization Efficiency
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1,2-Dibromoethane | Acetone | 70 | 45 |
| 1,2-Diiodoethane | DMF | 60 | 62 |
| 1,2-Dichloroethane | Toluene | 100 | 28 |
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Challenges and Limitations
Emerging Methodologies
Photoinduced Iron Catalysis
Recent advances employ Fe(acac)₃ under blue LED irradiation to mediate decarboxylative fluorination, achieving 65–70% yields with enhanced stereocontrol.
Flow Chemistry Approaches
Continuous-flow systems mitigate exothermic risks during alkylation, improving safety and reproducibility for industrial applications.
Chemical Reactions Analysis
Formation of the Dioxane Ring
A method using potassium carbonate and 1,2-dibromoethane in DMF at 65°C for 24 hours has been demonstrated for structurally similar compounds . This approach facilitates the formation of the 1,4-dioxane ring through cyclization.
Carboxylic Acid Activation
The carboxylic acid group can be activated using thionyl chloride (SOCl₂) under reflux (70–80°C for 4 hours) to form the corresponding acyl chloride, which serves as a reactive intermediate for further transformations .
Acyl Chloride Formation
| Reagent | Solvent/Conditions | Yield | Purpose |
|---|---|---|---|
| SOCl₂ | Reflux at 70–80°C, 4h | High | Activation for amide synthesis |
| SOCl₂ + DMF | Room temperature, 4h | High | Enhanced solubility/stability |
Functional Group Transformations
-
Bromination : Reaction with bromine in acetic acid at 120°C for 2 hours introduces halogens, though yields vary (e.g., 60% for brominated derivatives) .
-
Sulfonation : Chlorosulfonic acid at 70°C for 3 hours selectively sulfonates aromatic rings, yielding chlorosulfonyl derivatives (75% yield) .
Reactivity and Functional Group Compatibility
The compound exhibits:
-
Chemoselectivity : Tolerance to hydroxyl groups and carbon–carbon double bonds, as observed in difluorocarbene-mediated reactions .
-
Stability : The dioxane ring and fluorine substituents likely direct reactivity, though specific data for this compound are inferred from analogs.
Analytical Characterization
Key analytical data includes:
Scientific Research Applications
6,7-Difluoro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6,7-Difluoro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to interact with enzymes and receptors in biological systems. This interaction can lead to the modulation of various biochemical pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
2-Ethyl-6,7-difluoro-2,3-dihydro-1,4-benzodioxine-2-carboxylic Acid
- CAS No.: 2059940-44-0
- Molecular Formula : C₁₁H₁₀F₂O₄
- Molecular Weight : 244.19 g/mol
- Key Differences :
- Substitution of the hydrogen at the 2-position with an ethyl group (-CH₂CH₃).
- Increased molecular weight (+28.19 g/mol) compared to the target compound (theoretical MW: ~216 g/mol).
- The ethyl group may enhance lipophilicity, affecting solubility and pharmacokinetic properties.
- Applications : Likely explored for antimicrobial or anti-inflammatory activity due to fluorinated benzodioxine-carboxylic acid motifs .
9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid
- CAS No.: 154093-72-8
- Similarity Score : 0.93 (structural resemblance to target compound)
- Key Differences :
- Replacement of the benzo-dioxine ring with a pyrido-benzoxazine system.
- Presence of a methyl group at position 3 and a ketone group at position 5.
- Likely exhibits distinct electronic properties due to nitrogen incorporation in the heterocycle.
- Applications: Potential use as a fluoroquinolone derivative for antibacterial activity .
1-Cyclopropyl-6,7-difluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid
- CAS No.: 98349-25-8
- Similarity Score : 0.92
- Key Differences: Quinolone core with a cyclopropyl group at position 1. Hydroxy and ketone groups at positions 8 and 4, respectively. Enhanced planarity compared to the bicyclic dioxine system.
- Applications: Likely investigated as a broad-spectrum antibiotic (e.g., fluoroquinolone class) .
2,3-Dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic Acid (EDOT-Acid)
- Structure: Thieno[3,4-b][1,4]dioxine core (sulfur-containing analog).
- Key Differences :
- Replacement of the benzene ring with a thiophene ring.
- Sulfur atom introduces polarizability, influencing crystallinity and electronic properties.
- Research Findings :
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |
|---|---|---|---|---|
| 6,7-Difluoro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid | C₉H₆F₂O₄ | ~216 (theoretical) | 6,7-F₂, COOH | Pharmaceuticals, Materials |
| 2-Ethyl-6,7-difluoro analog | C₁₁H₁₀F₂O₄ | 244.19 | 2-Ethyl, 6,7-F₂, COOH | Antimicrobial agents |
| 9,10-Difluoro pyrido-benzoxazine | Not provided | Not provided | Pyrido-benzoxazine core, 3-CH₃, 7-O | Antibacterial agents |
| 1-Cyclopropyl quinolone | Not provided | Not provided | Cyclopropyl, 8-OH, 4-O | Fluoroquinolone antibiotics |
| EDOT-Acid | C₇H₆O₄S | ~186 (theoretical) | Thieno-dioxine core, COOH | Conductive polymers |
Key Observations and Implications
- Fluorination : Fluorine atoms in all analogs enhance metabolic stability and electron-withdrawing effects, critical for drug design and materials conductivity .
- Substituent Effects : Ethyl or cyclopropyl groups modulate lipophilicity, impacting bioavailability and target binding .
- Heterocycle Variations : Thiophene (EDOT-acid) vs. benzene alters crystallinity and electronic properties, relevant for polymer applications .
Q & A
Q. What are the established synthetic routes for 6,7-Difluoro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid, and how do reaction conditions influence yield?
Answer: The compound is typically synthesized via fluorination of dihydrobenzo[d][1,4]dioxine precursors. Key steps include:
- Electrophilic substitution using fluorine sources (e.g., Selectfluor®) under anhydrous conditions to introduce fluorine at positions 6 and 7 .
- Carboxylic acid functionalization via oxidation of methyl or alcohol groups, often employing KMnO₄ or CrO₃ in acidic media .
Yield optimization requires strict control of temperature (e.g., 0–5°C during fluorination to minimize side reactions) and stoichiometric ratios (e.g., 1.2–1.5 equivalents of fluorinating agent) .
Q. What analytical methods are recommended to confirm the purity and structural integrity of this compound?
Answer:
- HPLC-PDA : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30 v/v) to assess purity (>98% by area normalization) .
- NMR (¹H/¹³C/¹⁹F) : Key signals include fluorine-coupled aromatic protons (δ 6.8–7.2 ppm, J ~8–12 Hz) and carboxylic acid protons (broad singlet at δ 12–13 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M-H]⁻ at m/z 242.0392 (calculated for C₉H₅F₂O₄) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected splitting in ¹⁹F NMR)?
Answer: Unexpected splitting may arise from:
- Conformational isomerism : The dihydrodioxine ring adopts boat or chair conformations, causing differential F···F coupling. Use variable-temperature NMR (e.g., -40°C to 25°C) to observe coalescence .
- Impurity interference : Trace fluorinated byproducts (e.g., mono-fluoro derivatives) can mimic splitting. Validate via LC-MS/MS with selective ion monitoring .
Reference computational models (DFT) to predict coupling constants and compare with experimental data .
Q. What strategies optimize the compound’s solubility for in vitro pharmacological assays?
Answer:
- Co-solvent systems : Use DMSO (≤5% v/v) with aqueous buffers (pH 7.4) to maintain solubility without destabilizing proteins .
- Prodrug derivatization : Synthesize methyl esters (e.g., using CH₃I/K₂CO₃ in acetone) to enhance lipophilicity, followed by enzymatic hydrolysis in biological media .
- Nanoformulation : Encapsulate in PEGylated liposomes (10–100 nm diameter) to improve bioavailability .
Q. How do electronic effects of fluorine substituents influence the compound’s reactivity in cross-coupling reactions?
Answer:
- Electron-withdrawing effects : Fluorine at positions 6 and 7 deactivates the aromatic ring, reducing reactivity in Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ with arylboronic acids bearing electron-donating groups (e.g., -OMe) to offset deactivation .
- Ortho-directing effects : Fluorine directs electrophiles to the 5-position, enabling regioselective functionalization (e.g., nitration at 5-position with HNO₃/H₂SO₄) .
Data Contradiction and Validation
Q. How should researchers address conflicting bioactivity results between enzymatic and cell-based assays?
Answer:
Q. What factorial design parameters are critical for scaling up synthesis while maintaining yield?
Answer: Use a 3³ factorial design to optimize:
- Temperature (25–60°C): Higher temperatures accelerate fluorination but increase side-product formation.
- Catalyst loading (5–15 mol% Pd): Balance between reaction rate and cost.
- Solvent polarity (DMF vs. THF): DMF enhances solubility but complicates purification.
Analyze via ANOVA to identify significant factors (p < 0.05) and derive response surface models .
Theoretical and Mechanistic Insights
Q. How can computational chemistry predict the compound’s interaction with biological targets?
Answer:
- Molecular docking (AutoDock Vina) : Dock the compound into target protein structures (PDB ID: e.g., 3ERT for estrogen receptors) using flexible side-chain protocols .
- MD simulations (GROMACS) : Simulate ligand-protein complexes for 100 ns to assess binding stability (RMSD < 2.0 Å) and hydrogen-bond occupancy (>50%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
